Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate
Overview
Description
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate: is a chemical compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol. It is a derivative of pyridine, featuring bromine and fluorine atoms on the pyridine ring, and an ethyl ester group attached to the carboxylate function. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through halogenation reactions, where a pyridine derivative is subjected to bromination and fluorination reactions under controlled conditions.
Esterification: The carboxylic acid group of the pyridine derivative can be converted to an ethyl ester through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where the reactants are mixed, and the reaction conditions (temperature, pressure, and catalysts) are carefully controlled to optimize yield and purity.
Continuous Flow Production: Some industrial processes may use continuous flow reactors to ensure consistent production and quality control.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and amides.
Substitution Products: Azides, amines, and other substituted pyridines.
Mechanism of Action
Target of Action
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is a chemical compound used in the synthesis of various indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . .
Mode of Action
It is known to be a precursor in the synthesis of indole derivatives . These derivatives have been shown to exhibit various biologically vital properties, including anti-inflammatory and analgesic activities .
Biochemical Pathways
Indoles are key components in a variety of biochemical pathways, particularly those related to cell biology .
Result of Action
Its role in the synthesis of indole derivatives suggests it may contribute to the biological activities of these compounds .
Action Environment
It is known that the compound is stored at temperatures between 2-8°c , suggesting that temperature could play a role in its stability.
Biochemical Analysis
Biochemical Properties
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target molecule, affecting its function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation or other factors. Long-term exposure to the compound can lead to cumulative effects on cells, potentially resulting in changes in cellular behavior or function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. High doses of this compound can result in toxicity, affecting various organs and systems in the animal model.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell. The compound may act as a substrate or inhibitor in these pathways, affecting the activity of key enzymes and the production of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its activity and function, as its concentration in specific areas of the cell can influence its interactions with target molecules.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall effect on cellular processes.
Scientific Research Applications
Chemistry: Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules and pharmaceuticals. Biology: The compound is utilized in biological studies to understand the effects of halogenated pyridines on biological systems. Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents. Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 5-bromo-3-pyridinecarboxylate: Lacks the fluorine atom.
Ethyl 2-fluoro-3-pyridinecarboxylate: Lacks the bromine atom.
Ethyl 5-bromo-2-chloro-3-pyridinecarboxylate: Contains a chlorine atom instead of fluorine.
Uniqueness: Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 5-bromo-2-fluoropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKQPXFIJCJKBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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